molecular formula C6H10N2O3 B11761619 (5R,6S)-6-methyl-5-nitropiperidin-2-one

(5R,6S)-6-methyl-5-nitropiperidin-2-one

Cat. No.: B11761619
M. Wt: 158.16 g/mol
InChI Key: MUHPYNBSHDXJEG-CRCLSJGQSA-N
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Description

2-Piperidinone, 6-methyl-5-nitro-, (5R,6S)- is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound, specifically, has unique stereochemistry with the (5R,6S) configuration, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Chemical Reactions Analysis

2-Piperidinone, 6-methyl-5-nitro-, (5R,6S)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include trifluoroacetic acid, quinoline organocatalysts, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Piperidinone, 6-methyl-5-nitro-, (5R,6S)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: Its derivatives are studied for their biological activity and potential therapeutic applications.

    Medicine: Piperidine derivatives, including this compound, are explored for their pharmacological properties and potential as drug candidates.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2-Piperidinone, 6-methyl-5-nitro-, (5R,6S)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form amines, which can interact with biological targets such as enzymes or receptors. The piperidine ring structure allows for various interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

2-Piperidinone, 6-methyl-5-nitro-, (5R,6S)- can be compared with other piperidine derivatives such as:

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(5R,6S)-6-methyl-5-nitropiperidin-2-one

InChI

InChI=1S/C6H10N2O3/c1-4-5(8(10)11)2-3-6(9)7-4/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1

InChI Key

MUHPYNBSHDXJEG-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1[C@@H](CCC(=O)N1)[N+](=O)[O-]

Canonical SMILES

CC1C(CCC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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